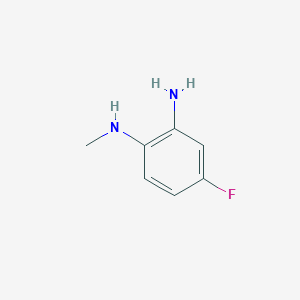

4-Fluoro-N1-methylbenzene-1,2-diamine

描述

4-Fluoro-N1-methylbenzene-1,2-diamine (CAS: 97389-11-2) is a fluorinated aromatic diamine with the molecular formula C₇H₉FN₂. It features a fluorine atom at the 4-position and a methyl group on the N1 nitrogen of the benzene-1,2-diamine backbone. This compound is of interest in pharmaceutical and materials chemistry due to its structural versatility, enabling applications in heterocyclic synthesis, corrosion inhibition, and drug development . Its reactivity is influenced by the electron-withdrawing fluorine and electron-donating methyl substituents, which modulate its electronic and steric properties .

属性

IUPAC Name |

4-fluoro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHBRCYJSKZXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601533 | |

| Record name | 4-Fluoro-N~1~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401567-10-0 | |

| Record name | 4-Fluoro-N~1~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine typically involves the following steps:

Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-fluoronitrobenzene.

Reduction of Nitro Group: The nitro group in 4-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-fluoroaniline.

N-Methylation: 4-Fluoroaniline is then methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce 4-fluoro-N-methylaniline.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation to ensure high yield and purity.

化学反应分析

Types of Reactions: 4-Fluoro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

科学研究应用

Chemistry: 4-Fluoro-N1-methylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of biologically active molecules. It serves as a building block for the synthesis of fluorinated analogs of natural products and drugs.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Fluorine substitution is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it a valuable component in various chemical processes .

作用机制

The mechanism of action of 4-Fluoro-N1-methylbenzene-1,2-diamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amino groups can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Benzene-1,2-diamine Derivatives

Electron Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The fluorine atom at C4 reduces electron density at the aromatic ring, slowing reactions with electrophilic reagents. For example, benzene-1,2-diamines with EWGs (e.g., -F, -NO₂) exhibit lower yields in quinoxaline synthesis compared to unsubstituted analogs .

- Electron-Donating Groups (EDGs): The N1-methyl group enhances nucleophilicity at the adjacent amine, facilitating condensation reactions. For instance, N-methylbenzene-1,2-diamine reacts efficiently with carbonyl compounds to form imidazoles under mild conditions .

Comparative Physicochemical Properties

Table 2: Substituent Effects on Key Parameters

生物活性

4-Fluoro-N1-methylbenzene-1,2-diamine, also known by its CAS number 401567-10-0, is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The compound's structure, characterized by a fluorine atom and two amine groups on a benzene ring, suggests various interactions with biological systems that could lead to significant pharmacological effects.

- Molecular Formula : CHFN

- Molecular Weight : 140.158 g/mol

- Structural Features : The presence of the fluorine atom influences the compound's reactivity and biological interactions due to its electronegativity and ability to participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Similar compounds have shown the potential to alter cellular functions through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting biochemical reactions critical for cellular health.

- Receptor Binding : It can bind to receptors, leading to downstream effects that influence cell signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of CYP enzymes |

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluating the antimicrobial properties of this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. -

Cytotoxicity Assessment :

In vitro assays conducted on human cancer cell lines (e.g., HepG2) revealed that the compound exhibits dose-dependent cytotoxicity. The IC50 values were determined to be in the micromolar range, indicating significant anticancer potential. -

Enzyme Interaction Studies :

Research into the compound's interaction with cytochrome P450 enzymes highlighted its role as a potential inhibitor of CYP1A2. This interaction could have implications for drug metabolism and efficacy in therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Factors influencing its pharmacokinetic profile include:

- Absorption : The compound's lipophilicity (LogP ~ 2.10) suggests moderate absorption characteristics.

- Distribution : Its molecular weight and structure indicate potential distribution across biological membranes.

- Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。